

Commercial Suppliers and Technical Guide for 3-Bromothiophene-2-carboxaldehyde

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Compound of Interest

Compound Name: 3-Bromothiophene-2-carboxaldehyde

Cat. No.: B1273759

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **3-Bromothiophene-2-carboxaldehyde** (CAS No. 930-96-1), along with key technical data, representative experimental protocols, and logical workflows to aid in its procurement and application in research and development.

Introduction

3-Bromothiophene-2-carboxaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiophene ring, allows for a wide range of chemical transformations. The aldehyde facilitates the formation of Schiff bases, aldol condensations, and Wittig reactions, while the bromo substituent is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This versatility makes it a key intermediate in the synthesis of complex molecular architectures.

Commercial Availability

A variety of chemical suppliers offer **3-Bromothiophene-2-carboxaldehyde**, typically with purities ranging from 95% to over 98%. The choice of supplier may depend on factors such as

required purity, quantity, availability, and cost. Below is a summary of prominent commercial suppliers and their product specifications.

Table 1: Commercial Suppliers of 3-Bromothiophene-2-carboxaldehyde

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Notes
Sigma-Aldrich	716553	96% ^[1]	930-96-1 ^[1]	C ₅ H ₃ BrOS ^[1]	191.05 ^[1]	-
TCI America	B2934	>95.0% (GC) ^[2]	930-96-1 ^[2]	C ₅ H ₃ BrOS	191.04	Available through Fisher Scientific.
Amerigo Scientific	-	96% ^[3]	930-96-1 ^[3]	C ₅ H ₃ BrOS ^[3]	191.05 ^[3]	-
MedchemExpress	HY-W007753	98.83%	930-96-1	C ₅ H ₃ BrOS	191.05	Biochemical reagent.
J&K Scientific	-	95% ^[4]	930-96-1 ^[4]	C ₅ H ₃ BrOS	-	-
Ivy Fine Chemicals	HB20-156	-	930-96-1	C ₅ H ₃ BrOS	191.04	-

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Bromothiophene-2-carboxaldehyde** is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical Data for 3-Bromothiophene-2-carboxaldehyde

Property	Value	Source
Appearance	Light yellow to Amber to Dark green clear liquid	[2]
Boiling Point	115 °C	
Density	1.755 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.635	
InChI Key	BCZHCWCOQDRYGS-UHFFFAOYSA-N	
SMILES	O=Cc1sccc1Br	

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application of **3-Bromothiophene-2-carboxaldehyde** in the synthesis of more complex molecules. This protocol is adapted from procedures for similar brominated thiophenes.

Reaction: Synthesis of 3-Aryl-thiophene-2-carboxaldehydes via Suzuki-Miyaura Coupling.

Materials:

- **3-Bromothiophene-2-carboxaldehyde**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., sodium carbonate [Na₂CO₃] or potassium phosphate [K₃PO₄])
- Solvent system (e.g., a mixture of toluene, ethanol, and water)
- Inert gas (e.g., nitrogen or argon)

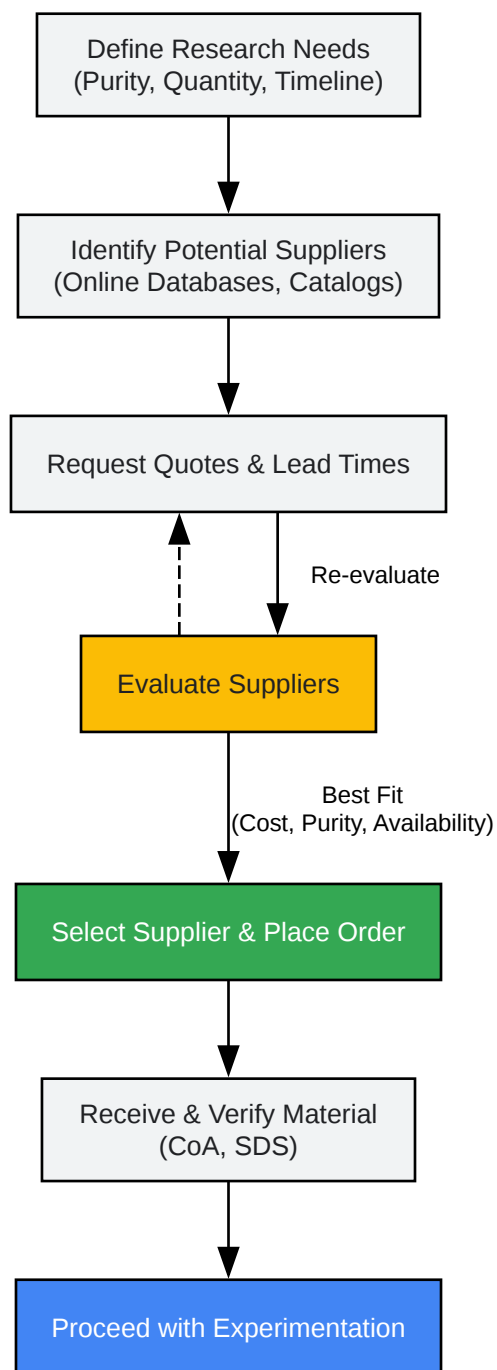
- Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-Bromothiophene-2-carboxaldehyde** (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the solvent system (e.g., a 3:1:1 mixture of toluene:ethanol:water). To this stirred mixture, add the palladium catalyst (0.02-0.05 equivalents).
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 3-arylthiophene-2-carboxaldehyde.
- **Characterization:** Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and infrared spectroscopy.

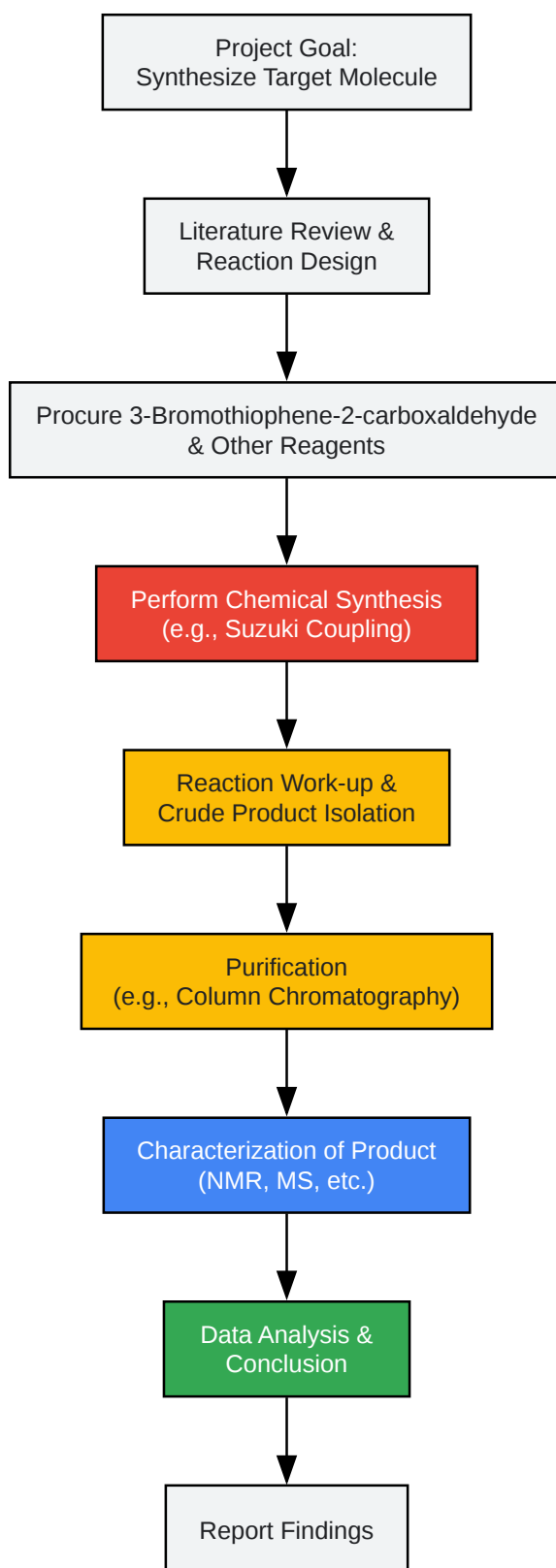
Logical Workflows

The following diagrams illustrate logical workflows for supplier selection and a typical experimental application of **3-Bromothiophene-2-carboxaldehyde**.



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Caption: Supplier Selection Workflow for Procuring **3-Bromothiophene-2-carboxaldehyde**.



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Caption: A Typical Experimental Workflow Utilizing **3-Bromothiophene-2-carboxaldehyde**.

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